N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a bis-substituted oxalamide derivative featuring a benzodioxole moiety linked to a pyridinyl-piperidine scaffold. This compound belongs to a class of molecules designed for targeted interactions with biological receptors, particularly in antiviral or kinase inhibition applications. Its structure combines a lipophilic benzodioxole group (enhancing membrane permeability) with a pyridinyl-piperidine moiety (imparting hydrogen-bonding and π-stacking capabilities).
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20(21(27)24-13-16-1-2-18-19(11-16)29-14-28-18)23-12-15-5-9-25(10-6-15)17-3-7-22-8-4-17/h1-4,7-8,11,15H,5-6,9-10,12-14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZZUEKNRXKDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting piperonal with appropriate reagents to form the benzo[d][1,3]dioxole structure.
Synthesis of the pyridinyl-piperidinyl intermediate: This involves the reaction of pyridine with piperidine under specific conditions to form the desired intermediate.
Coupling reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyridinyl-piperidinyl intermediate using oxalyl chloride to form the oxalamide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide Derivatives with Antiviral Activity
Compounds in (e.g., 13 , 14 , 15 ) share the oxalamide backbone but differ in substituents. For example:
- Compound 13 : Features a thiazol-2-yl group and acetylpiperidine, showing moderate antiviral activity (LC-MS: m/z 479.12).
- Compound 15 : Contains a pyrrolidinyl-thiazole group with higher yield (53%) and purity (95.0%).
| Compound ID | Key Substituents | Yield (%) | Purity (%) | Activity (HIV Entry Inhibition) |
|---|---|---|---|---|
| 13 | Thiazol-2-yl, acetylpiperidine | 36 | 90.0 | Moderate |
| 15 | Pyrrolidinyl-thiazole | 53 | 95.0 | Not reported |
The target compound replaces the thiazole/acetylpiperidine with benzodioxole-pyridinyl-piperidine, likely improving metabolic stability due to reduced ester/amide hydrolysis susceptibility .
Kinase-Targeting Oxalamides
highlights CCG258206 (14ap) , which shares the benzodioxole-piperidine core but includes a fluorobenzamide-pyridin-4-yl ethyl group. Key distinctions:
- CCG258206 : 90% yield, >95% purity, designed as a G protein-coupled receptor kinase 2 (GRK2) inhibitor.
| Compound ID | Key Features | Yield (%) | Purity (%) | Target Selectivity |
|---|---|---|---|---|
| CCG258206 (14ap) | Fluorobenzamide, pyridin-4-yl ethyl | 90 | >95 | GRK2 |
| Target Compound | Benzodioxole-pyridinyl-piperidine oxalamide | N/A | N/A | Hypothetical |
The pyridin-4-yl group in both compounds may enhance binding to kinases or viral entry receptors via π-π interactions .
Metabolic Stability Comparisons
and evaluate oxalamide metabolism:
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768): Rapidly metabolized in rat hepatocytes without amide hydrolysis .
The target compound’s benzodioxole and piperidine groups may slow hydrolysis compared to simpler alkyl/aryl analogs, as seen in No. 1767 .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by various studies and data tables.
1. Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide structure. Its molecular formula is with a molecular weight of 424.4 g/mol. The unique structural elements are believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O5 |
| Molecular Weight | 424.4 g/mol |
| CAS Number | 1396808-08-4 |
2. Synthesis
The synthesis of this compound typically involves several key chemical reactions:
- Formation of the benzo[d][1,3]dioxole moiety using potassium permanganate for oxidation.
- Coupling reactions to attach the piperidine and pyridine groups.
These steps are crucial in establishing the compound's structural integrity and enhancing its biological activity.
3.1 Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM | 12.5 |
| LNCaP | 15.0 |
| MIA PaCa-2 | 10.0 |
These results suggest that the compound may inhibit cell growth and induce apoptosis in cancer cells.
The proposed mechanism involves the inhibition of tubulin polymerization, which is essential for mitotic spindle formation during cell division. This action is similar to other known antitumor agents that target microtubule dynamics.
4. Case Studies and Research Findings
A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of related compounds, demonstrating their potential as anticancer agents through in vitro assays:
"The synthesized compounds exhibited varying degrees of antiproliferative activity against different cancer cell lines, indicating their potential as therapeutic agents" .
Another investigation focused on the structural modifications of related oxalamides and their effects on biological activity:
"Modifications to the oxalamide core significantly influenced the antiproliferative efficacy against specific cancer types" .
5.
This compound represents a promising scaffold in medicinal chemistry with notable antiproliferative properties against cancer cell lines. Ongoing research is necessary to fully elucidate its mechanism of action and potential therapeutic applications.
Q & A
Q. What are the structural features and classification of this compound?
The compound is an oxalamide derivative, characterized by a central oxalamide (-C(=O)N-C(=O)-) group linking two distinct moieties: a benzo[d][1,3]dioxole (electron-rich aromatic system) and a pyridin-4-yl-substituted piperidine. The heterocyclic piperidine ring introduces conformational flexibility, while the pyridine moiety may enhance binding to biological targets via hydrogen bonding or π-π interactions. Structural elucidation typically employs X-ray crystallography or NMR spectroscopy to confirm stereochemistry and spatial arrangement .
Q. What are the standard synthetic routes for this compound?
Synthesis involves multi-step reactions:
- Step 1 : Preparation of precursors: Benzo[d][1,3]dioxol-5-ylmethylamine and (1-(pyridin-4-yl)piperidin-4-yl)methylamine.
- Step 2 : Coupling via oxalyl chloride or activated esters (e.g., HATU/DCC) under inert atmosphere (N₂/Ar).
- Key Conditions : Solvents like dichloromethane (DCM) or dimethylformamide (DMF); bases such as triethylamine (TEA) to neutralize HCl byproducts. Reaction times range from 12–48 hours at 0–25°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during coupling .
- Solvent Selection : Polar aprotic solvents (DMF) enhance solubility of intermediates but may require post-reaction extraction to remove traces .
- Catalysts : Palladium-based catalysts (e.g., for Suzuki coupling in precursor synthesis) improve regioselectivity .
- Analytical Validation : Monitor reaction progress via HPLC-MS and optimize workup protocols to reduce impurities .
Q. What methodologies validate the compound’s interaction with biological targets (e.g., enzymes/receptors)?
- Binding Assays : Surface plasmon resonance (SPR) quantifies affinity (KD values) for target proteins .
- Cellular Assays : Measure apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) in cancer lines (e.g., LNCaP, MIA PaCa-2) .
- Enzyme Inhibition : Fluorogenic substrates or radiometric assays (e.g., for kinase inhibition) .
Q. How does the compound induce apoptosis in cancer cells?
Proposed mechanisms include:
- Microtubule Disruption : Binding to tubulin, inhibiting polymerization (IC₅₀ values comparable to paclitaxel) .
- Receptor Modulation : Antagonism of neurotransmitter receptors (e.g., serotonin or dopamine receptors) linked to oncogenic signaling .
- Oxidative Stress : Generation of reactive oxygen species (ROS) detected via DCFH-DA fluorescence assays .
Q. How can structural conformation impact biological activity?
- 3D Conformation : X-ray crystallography reveals spatial orientation of the pyridine and dioxole groups, critical for target engagement .
- SAR Studies : Modifying the piperidine’s substituents (e.g., replacing pyridin-4-yl with pyrimidin-2-yl) alters potency and selectivity .
- Molecular Dynamics Simulations : Predict binding stability in silico before in vitro validation .
Q. How to address discrepancies in reported biological activities across studies?
- Source Analysis : Compare cell line specificity (e.g., CCRF-CEM vs. solid tumors) and assay conditions (e.g., serum concentration) .
- Batch Consistency : Verify compound purity (>95% via HPLC) and stability (e.g., degradation under light/humidity) .
- Meta-Analysis : Use public databases (PubChem, ChEMBL) to cross-reference bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
